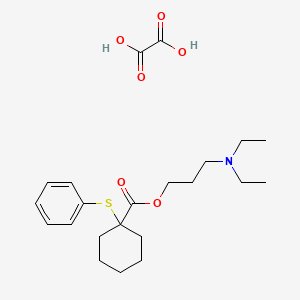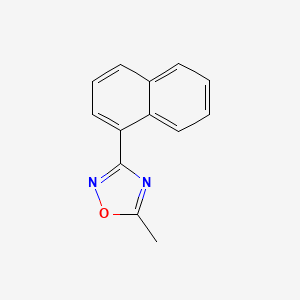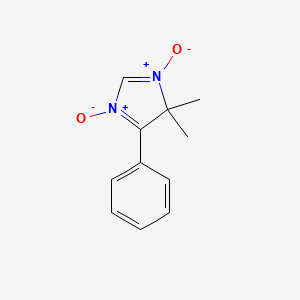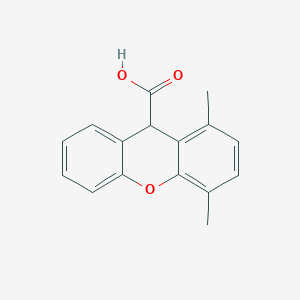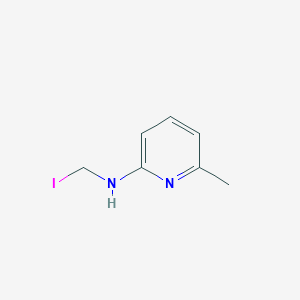
N-(Iodomethyl)-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Iodomethyl)-6-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an iodomethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Iodomethyl)-6-methylpyridin-2-amine typically involves the iodination of a precursor compound. One common method is the reaction of 6-methylpyridin-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(Iodomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-(azidomethyl)-6-methylpyridin-2-amine, N-(thiocyanatomethyl)-6-methylpyridin-2-amine, etc.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of N-(methyl)-6-methylpyridin-2-amine.
Aplicaciones Científicas De Investigación
N-(Iodomethyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Iodomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
N-(Bromomethyl)-6-methylpyridin-2-amine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
N-(Chloromethyl)-6-methylpyridin-2-amine: Contains a chloromethyl group instead of an iodomethyl group.
N-(Methyl)-6-methylpyridin-2-amine: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
Uniqueness: N-(Iodomethyl)-6-methylpyridin-2-amine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
Propiedades
Número CAS |
110189-94-1 |
|---|---|
Fórmula molecular |
C7H9IN2 |
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
N-(iodomethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-6-3-2-4-7(10-6)9-5-8/h2-4H,5H2,1H3,(H,9,10) |
Clave InChI |
HMEQVYYQMFWODR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
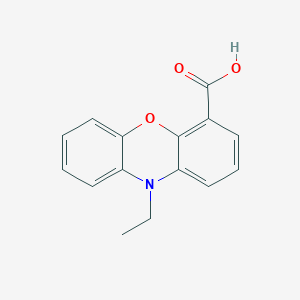
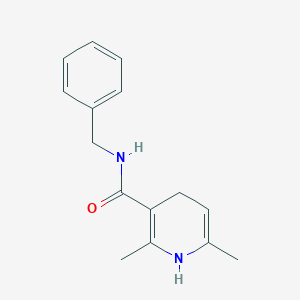

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
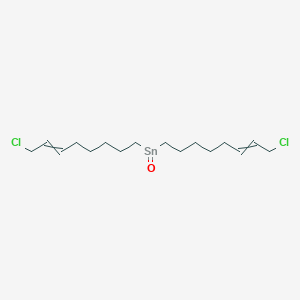
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
